molecular formula C13H18N6O3 B1280268 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine CAS No. 21950-36-7

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Cat. No. B1280268
CAS RN: 21950-36-7
M. Wt: 306.32 g/mol
InChI Key: RGJLVQRLOVOJRF-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5'-[(3-Aminooxypropyl)amino]-5'-deoxyadenosine is a multi-step process that begins with the N-alkylation of 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)adenosine. This compound is then reacted with [(3-iodopropoxy)methyl]benzene, which, after debenzylation, yields a 5'-deoxyadenosine derivative. Further derivatization of the 5'-NH group allows for the introduction of a terminal hydroxy group, which is then reacted with triphenylphosphane, diethyl azodicarboxylate, and N-hydroxyphthalimide to produce a fully protected derivative. The final target molecule is obtained after sequential deprotection using hydrazine hydrate and sulfuric acid, resulting in the compound as its sesquisulfate salt .

Molecular Structure Analysis

The molecular structure of the synthesized compound features an adenosine backbone with a 5'-amino group that has been modified to include an aminooxypropyl side chain. This modification is significant as it represents a nucleoside derivative with a unique functional group that could potentially interact with other biomolecules or be used in further chemical reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound are characterized by a series of protection and deprotection steps, which are common in the synthesis of nucleoside derivatives. The use of triphenylphosphane and diethyl azodicarboxylate in the synthesis indicates a Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, or other compounds. The final deprotection steps are crucial for yielding the active form of the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5'-[(3-Aminooxypropyl)amino]-5'-deoxyadenosine are not detailed in the provided data, we can infer that the compound is likely to be polar due to the presence of multiple functional groups, including the amino and aminooxypropyl groups. The solubility of the compound in water or organic solvents would be influenced by these polar groups as well as the overall molecular structure. The stability of the compound under various conditions, such as pH and temperature, would be an important consideration for its storage and use in further applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine was obtained in pure form and used in the synthesis of adenylate trimers. These trimers were found to be more stable towards phosphodiesterase than the trimer (2′–5′)ApApA, indicating its potential utility in biochemical applications (Kvasyuk et al., 1995).

Pharmacological Research

  • While some studies involve pharmacological aspects, they mainly focus on the structural and synthetic applications of the compound in developing analogs for various biological activities. For example, the preparation of novel adenosine A(1) receptor antagonists and inverse agonists using 5'-deoxy congeners, including 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine, demonstrates its relevance in medicinal chemistry (Van Calenbergh et al., 2002).

Biochemical Applications

  • The compound has been utilized in the synthesis of various nucleoside analogs. For instance, the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine, which involves the alkylation of 5′-amino-5′-deoxy-2',3'-O-(1-methylethylidene)adenosine, demonstrates its utility in creating complex molecules for biochemical studies (Kolb & Barth, 1985).

Biotechnology and Genomic Applications

  • The analogs of this compound have been used in genomic applications. For example, 5'-amino-2',5'-dideoxy analogs of various nucleosides were synthesized from naturally occurring nucleosides, including adenosine, showing its application in genomic sequence analysis (Wolfe et al., 2002).

Safety And Hazards

The compound is for research use only . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The container should be stored tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJLVQRLOVOJRF-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461750
Record name 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

CAS RN

21950-36-7
Record name 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Reactant of Route 6
5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Citations

For This Compound
2
Citations
M Kolb, J Barth - Liebigs Annalen der Chemie, 1985 - Wiley Online Library
The synthesis of the title compound 2 is described. N‐Alkylation of 5′‐amino‐5′‐deoxy‐2′,3′‐O‐(1‐methylethylidene)adenosine (3) with [(3‐iodopropoxy)methyl]benzene gave …
C Hui, T Ye - Frontiers in Chemistry, 2015 - frontiersin.org
Lysine methyltransferase which catalyze methylation of histone and non-histone proteins, play a crucial role in diverse biological processes and has emerged as a promising target for …
Number of citations: 8 www.frontiersin.org

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